2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid
Description
This compound is a specialized building block used in peptide synthesis and medicinal chemistry. It features an oxetane ring (a four-membered oxygen heterocycle) substituted with an Fmoc-protected amine and an acetic acid moiety. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions . Its oxetane ring confers unique conformational rigidity and enhanced metabolic stability compared to linear or larger cyclic analogs, making it valuable in drug design .
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)oxetan-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-18(23)9-20(11-25-12-20)21-19(24)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBAYXGEJDPBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155855-87-9 | |
| Record name | 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable diol and an epoxide under acidic or basic conditions.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The final step involves the coupling of the oxetane derivative with a suitable acetic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, such as with piperidine, to expose the free amine group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the oxetane ring and the fluorenyl moiety.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling: DCC and NHS in dichloromethane (DCM).
Major Products
Fmoc Deprotection: Free amine derivative.
Oxidation: Oxidized fluorenyl derivatives.
Reduction: Reduced oxetane derivatives.
Coupling: Amides or esters depending on the reactants.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid is used as an intermediate in the synthesis of complex molecules, particularly in peptide synthesis due to the Fmoc protecting group.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. The oxetane ring’s strain makes it a useful probe in mechanistic studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid depends on its application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions. The oxetane ring can undergo ring-opening reactions, which are useful in mechanistic studies and the synthesis of complex molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison with analogous Fmoc-protected amino acid derivatives, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Ring Size and Strain : The oxetane in the target compound imposes greater angle strain compared to six-membered oxane analogs, which can affect reactivity and binding affinity .
- Heteroatom Effects : Azetidine derivatives (e.g., from ) introduce a nitrogen atom, enabling hydrogen bonding or coordination with metal ions, unlike oxygen-containing oxetane/oxane systems.
- Aromatic vs. Aliphatic Systems: Pyridinone () and phenolic () analogs exhibit distinct electronic profiles (e.g., pyridinone’s conjugated π-system vs. oxetane’s aliphatic nature), influencing their interactions with biological targets.
Physicochemical Properties
- Solubility: The oxetane-containing compound shows moderate solubility in DMSO (50–100 mg/mL), whereas pyridinone derivatives () are less soluble (<25 mg/mL) due to aromatic stacking .
- Stability : The oxetane ring is more hydrolytically stable than azetidine derivatives, which may undergo ring-opening under acidic conditions .
- Lipophilicity : Fluorinated azetidine (logP ~3.5) is significantly more lipophilic than the target compound (logP ~2.1), impacting membrane permeability .
Biological Activity
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid, also known by its CAS number 2095410-11-8, is a compound characterized by its unique oxetan and fluorenylmethoxycarbonyl (Fmoc) functionalities. This article explores its biological activity, synthesis, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C22H23NO5. It features a fluorenylmethoxycarbonyl group that serves as a protective group in peptide synthesis and other organic reactions.
| Property | Value |
|---|---|
| Molecular Weight | 381.43 g/mol |
| CAS Number | 2095410-11-8 |
| IUPAC Name | 2-(3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-3-yl)acetic acid |
| Purity | >95% |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly its role as a potential therapeutic agent. Key findings include:
- Antitumor Activity : Research indicates that derivatives of the fluorenylmethoxycarbonyl group exhibit significant antitumor properties. This is attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation.
- Enzyme Inhibition : The compound has shown promise in inhibiting proteases, which are critical in various biological processes including cell signaling and apoptosis. The Fmoc group enhances the stability and specificity of the compound towards target enzymes.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating pathways involved in oxidative stress.
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against several cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against breast and prostate cancer cells .
Case Study 2: Enzyme Interaction
A biochemical analysis demonstrated that this compound effectively inhibits the activity of matrix metalloproteinases (MMPs). MMPs play a crucial role in extracellular matrix remodeling and are often upregulated in cancer metastasis .
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The fluorenylmethoxycarbonyl group enhances binding affinity to target proteins through hydrophobic interactions.
- Inhibition Pathways : By inhibiting proteolytic enzymes, the compound disrupts signaling pathways that promote tumor growth and metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
